molecular formula C14H20O B14242264 10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan CAS No. 493009-64-6

10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan

Cat. No.: B14242264
CAS No.: 493009-64-6
M. Wt: 204.31 g/mol
InChI Key: KRTWEMLQZNKDCQ-UHFFFAOYSA-N
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Description

10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan is a chemical compound with the molecular formula C14H20O It belongs to the class of cyclononafurans, which are characterized by a fused ring structure containing both cyclononane and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Electrophiles such as halogens, acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 10-Ethyl-4-propyl-5,9,10,11-tetrahydro-1H-furo[3’,4’:5,6]cyclonona[1,2-c]furan-1,3,6,8(4H)-tetrone
  • 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylates
  • 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines

Uniqueness

10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan is unique due to its specific ring structure and the presence of a propyl group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds. The presence of the furan ring also imparts specific electronic properties that can influence its interactions with other molecules .

Properties

CAS No.

493009-64-6

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4-propyl-7,8,9,10-tetrahydro-6H-cyclonona[c]furan

InChI

InChI=1S/C14H20O/c1-2-7-12-8-5-3-4-6-9-13-10-15-11-14(12)13/h8,10-11H,2-7,9H2,1H3

InChI Key

KRTWEMLQZNKDCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CCCCCCC2=COC=C21

Origin of Product

United States

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